molecular formula C14H10Br2FNO B2964856 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine CAS No. 478040-89-0

6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B2964856
CAS No.: 478040-89-0
M. Wt: 387.046
InChI Key: SHKJRBBDPRGBAW-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde in the presence of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the 6 and 8 positions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction of the benzoxazine ring can lead to the formation of dihydrobenzoxazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted benzoxazines.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of dihydrobenzoxazine derivatives.

Scientific Research Applications

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit kinases or interact with G-protein coupled receptors (GPCRs), affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-2-(4-fluorophenyl)-4-methoxyquinoline
  • 6,8-Dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one
  • 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one

Uniqueness

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

6,8-dibromo-3-(4-fluorophenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2FNO/c15-10-5-9-7-18(8-19-14(9)13(16)6-10)12-3-1-11(17)2-4-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJRBBDPRGBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Br)OCN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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